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Compound of Interest

Compound Name: 4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210 Get Quote

Abstract
4-Phenoxypiperidine hydrochloride is a versatile and highly valued heterocyclic building

block in the landscape of organic synthesis, particularly within medicinal chemistry and drug

development. Its structure, combining a piperidine ring with a phenoxy moiety, serves as a

foundational scaffold for a multitude of pharmacologically active agents. This guide provides an

in-depth exploration of its applications, focusing on the critical C-N bond-forming reactions that

unlock its synthetic potential. We will delve into the causality behind experimental choices,

present detailed, self-validating protocols for key transformations, and contextualize its use in

the synthesis of molecules targeting significant biological systems, including opioid, neurokinin,

and serotonin receptors.[1][2][3][4]

Compound Profile and Strategic Importance
4-Phenoxypiperidine is a secondary amine whose hydrochloride salt form enhances stability

and solubility, simplifying handling and storage in a laboratory setting.[1] The core structure is a

privileged scaffold, meaning it is frequently found in molecules with known biological activity.

The phenoxy group contributes to favorable pharmacological properties, making it a valuable

starting point for drug discovery initiatives.[1]
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Property Value Source

CAS Number 3413-27-2 [1]

Molecular Formula C₁₁H₁₅NO·HCl [1]

Molecular Weight 213.71 g/mol [1]

Appearance White to off-white powder [1]

Purity ≥ 97% (HPLC) [1]

Storage
Store at 0-8 °C, in a dry, well-

ventilated place.
[1][5][6]

Safety

Causes skin and serious eye

irritation. May cause

respiratory irritation. Avoid

breathing dust and ensure

adequate ventilation. Wear

appropriate personal protective

equipment (PPE).[5][7]

The Cornerstone Reaction: Palladium-Catalyzed N-
Arylation
The most powerful and common application of 4-phenoxypiperidine is its use as a nucleophile

in C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent

method for this transformation, offering broad substrate scope and functional group tolerance

that surpasses classical methods like nucleophilic aromatic substitution.[8][9]

Mechanistic Rationale: Why Buchwald-Hartwig?
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The success of

coupling a sterically accessible secondary amine like 4-phenoxypiperidine with an aryl halide

hinges on overcoming the energy barriers of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
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Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is

deprotonated by a strong, non-nucleophilic base.

Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and

regenerating the Pd(0) catalyst.[10]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)

are essential as they stabilize the palladium catalyst and, crucially, accelerate the rate-limiting

reductive elimination step, leading to higher yields and preventing catalyst decomposition.[10]

[11]

Catalytic Cycle Diagram

Buchwald-Hartwig Amination Cycle
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols
The following protocols provide a validated workflow for the successful N-arylation of 4-
phenoxypiperidine hydrochloride.

Protocol 1: Preliminary Free-Basing
Rationale: The hydrochloride salt is stable for storage but the protonated amine is not

nucleophilic. The amine must be neutralized ("free-based") prior to the coupling reaction.

Procedure:
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Dissolve 4-phenoxypiperidine hydrochloride (1.0 eq) in deionized water (10 mL per gram

of salt).

Transfer the solution to a separatory funnel and add an equal volume of an organic solvent

(e.g., dichloromethane or ethyl acetate).

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium

hydroxide (NaOH) solution dropwise while stirring until the aqueous layer is basic (pH > 9,

check with pH paper).

Separate the layers. Extract the aqueous layer two more times with the organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the drying agent and concentrate the solvent in vacuo to yield 4-phenoxypiperidine free

base as an oil or low-melting solid. Proceed immediately to the next step.

Protocol 2: Buchwald-Hartwig N-Arylation
Rationale: This procedure uses a common and effective catalyst system for coupling with aryl

bromides. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen)

to prevent oxidation of the catalyst and ligands.[11][12]

Materials:

4-Phenoxypiperidine (free base from Protocol 3.1, 1.2 equiv.)

Aryl Bromide (1.0 equiv.)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

Anhydrous, degassed toluene
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Procedure:

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) inside a glovebox or

under a positive flow of inert gas.

Seal the flask, then evacuate and backfill with inert gas three times.

Reagent Addition: Add the aryl bromide (1.0 equiv.). In a separate vial, dissolve the 4-

phenoxypiperidine free base (1.2 equiv.) in anhydrous toluene (5-10 mL per mmol of aryl

bromide) and add this solution to the Schlenk flask via syringe.

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is

consumed (typically 4-24 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite® to remove the palladium catalyst and inorganic salts.

Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column

chromatography on silica gel to obtain the pure N-arylated product.

Workflow Diagram
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Start: 4-Phenoxypiperidine HCl

Step 1: Free-Basing
(Base, H₂O/DCM)

Step 2: Buchwald-Hartwig Coupling
(Ar-Br, Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C)

Step 3: Work-up
(Cool, Filter through Celite®)

Step 4: Purification
(Column Chromatography)

Final Product: N-Aryl-4-phenoxypiperidine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-aryl-4-phenoxypiperidines.

Applications in Drug Discovery Scaffolds
The N-arylated products derived from 4-phenoxypiperidine are key intermediates in the

synthesis of compounds targeting various central nervous system (CNS) receptors.[1]

Logical Pathway from Building Block to Bioactive
Molecule
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4-Phenoxypiperidine
(Building Block)

Key Transformation:
Buchwald-Hartwig N-Arylation

N-Aryl-4-phenoxypiperidine
(Core Scaffold)

Opioid Receptors
(Analgesics)

Further
Modification

Neurokinin-1 Receptors
(Anti-emetics)

Further
Modification

Serotonin 5-HT₂C Receptors
(Anti-obesity)

Further
Modification

Click to download full resolution via product page

Caption: Synthetic logic from building block to diverse therapeutic scaffolds.

Opioid Receptor Modulators: The piperidine core is a classic pharmacophore for opioid

receptor ligands.[13] By coupling 4-phenoxypiperidine with diverse aryl groups, chemists can

synthesize libraries of compounds to screen for agonist or antagonist activity at mu (µ) and

delta (δ) opioid receptors. This is a key strategy in the development of potent analgesics with

reduced side effects like tolerance and dependence.[14][15]

Neurokinin-1 (NK₁) Receptor Antagonists: NK₁ receptor antagonists are used to treat

chemotherapy-induced nausea and vomiting. The 4-phenoxypiperidine scaffold can be

incorporated into complex molecules that exhibit high affinity for the NK₁ receptor.[4][16][17]

Serotonin (5-HT) Receptor Modulators: The 4-phenoxypiperidine moiety is present in positive

allosteric modulators (PAMs) of the 5-HT₂C receptor. Targeting this receptor is a promising
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therapeutic strategy for chronic conditions like obesity and substance use disorders.[3][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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